4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
The compound “4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a thiophene ring, a pyrazolo[3,4-b]pyridine ring, and a thiadiazole ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ( E )-1- (pyridin-3-yl)-3- (thiophen-2-yl) prop-2-en-1-one 3 was used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, and pyran derivatives . The synthesis involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which reacted with thiourea to obtain a pyrimidinthiol derivative .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. The thiophene ring, a five-membered ring with a sulfur atom, is a common structural motif in many bioactive molecules . The pyrazolo[3,4-b]pyridine ring is a fused ring system containing nitrogen atoms . The thiadiazole ring is another heterocyclic ring containing sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound could be diverse and complex, depending on the reaction conditions and reagents used. For instance, the compound could undergo reactions at the thiophene ring or at the various functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. For instance, the presence of the thiophene ring could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Therapeutic Potential of Imidazole Containing Compounds
Scientific Field
Pharmaceutical Chemistry
Application Summary
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It has become an important synthon in the development of new drugs .
Methods of Application
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Medicinally Important Heterocyclic Compounds
Scientific Field
Medicinal Chemistry
Application Summary
Heterocyclic compounds have high chemotherapeutic values and act as a remedy for the development of novel drugs .
Methods of Application
These compounds are in clinical use to treat infectious diseases .
Enantioselective Bioreduction
Scientific Field
Biochemistry
Methods of Application
The study used a substrate concentration of 30 g/l to achieve an enantiomeric excess (ee) value of >99.5% .
Results or Outcomes
The study found that little substrate inhibition occurred at this concentration .
Antitumor Activity
Scientific Field
Pharmacology
Application Summary
The title compound of this study was evaluated for its antitumor activity against human malignant melanoma cells .
Methods of Application
The antitumor activity of the compound was evaluated using the standard MTT assay in vitro .
Results or Outcomes
The study does not provide specific results or outcomes, but the fact that the compound was being tested suggests potential antitumor applications .
Synthesis of Novel Compounds
Scientific Field
Organic Chemistry
Methods of Application
The study used acridine orange/Ethidium bromide staining to demonstrate various nuclear features .
Results or Outcomes
The study does not provide specific results or outcomes, but the fact that the compound was being synthesized suggests potential applications in various fields .
Future Directions
properties
IUPAC Name |
4-methyl-N-(1-methyl-6-oxo-4-thiophen-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)thiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2S2/c1-7-12(25-20-18-7)15(23)17-13-11-8(9-4-3-5-24-9)6-10(22)16-14(11)21(2)19-13/h3-5,8H,6H2,1-2H3,(H,16,22)(H,17,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPIIXMQEGGDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=NN(C3=C2C(CC(=O)N3)C4=CC=CS4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1,2,3-thiadiazole-5-carboxamide |
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